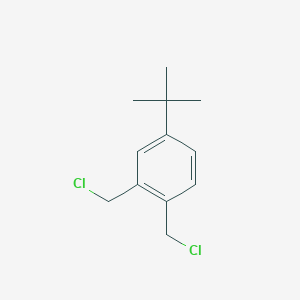

4-tert-Butyl-1,2-bis(chloromethyl)benzene

Description

Historical Context and Compound Discovery

The development and characterization of 4-tert-Butyl-1,2-bis(chloromethyl)benzene emerged from the broader historical progression of halogenated aromatic chemistry, particularly the systematic exploration of benzyl chloride derivatives. Historical literature traces the fundamental understanding of chloromethyl-substituted aromatic compounds to early investigations into side-chain chlorination of toluene derivatives, where benzyl chloride served as the foundational structural prototype. The specific compound under examination represents an advancement in this chemical lineage, incorporating the sterically bulky tert-butyl group to modify both electronic and steric properties of the aromatic system.

Research documentation indicates that compounds bearing multiple chloromethyl substituents on aromatic rings gained prominence in the mid-to-late twentieth century as synthetic chemists recognized their utility as reactive intermediates. The systematic approach to synthesizing derivatives with additional substituents such as tert-butyl groups followed established principles of aromatic substitution chemistry. Patent literature from the late twentieth century, including European Patent EP0278257A1, demonstrates the industrial recognition of related tert-butyl-substituted aromatic compounds containing sulfur functionalities, suggesting parallel development pathways for various tert-butyl aromatic derivatives.

The compound's emergence in contemporary chemical databases and commercial suppliers reflects the ongoing demand for specialized aromatic building blocks in pharmaceutical and materials science applications. Current availability through multiple commercial sources, including specialized chemical suppliers, indicates sustained research interest and practical utility. The systematic cataloguing of this compound within major chemical databases such as PubChem and ChemSpider underscores its recognized importance within the broader chemical literature.

Nomenclature and Structural Identification

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines, designating the compound as 4-(tert-butyl)-1,2-bis(chloromethyl)benzene. This naming convention prioritizes the chloromethyl substituents in the numbering system, with the benzene ring serving as the parent structure and positions 1 and 2 occupied by chloromethyl groups (-CH₂Cl). The tert-butyl group, consisting of a central carbon atom bonded to three methyl groups, occupies the 4-position relative to the first chloromethyl substituent.

Alternative nomenclature systems recognize this compound as 1,2-bis(Chloromethyl)-4-(1,1-dimethylethyl)-benzene, where the tert-butyl group is described using its systematic alkyl designation. The Chemical Abstracts Service has assigned the unique identifier 141788-33-2, facilitating unambiguous identification across chemical databases and literature sources. The Simplified Molecular Input Line Entry System representation, ClCC1=CC(C(C)(C)C)=CC=C1CCl, provides a linear notation that captures the complete structural connectivity.

The International Chemical Identifier string, InChI=1S/C12H16Cl2/c1-12(2,3)11-5-4-9(7-13)10(6-11)8-14/h4-6H,7-8H2,1-3H3, provides a standardized representation that enables computational analysis and database searching. This systematic approach to molecular representation ensures consistent identification across diverse chemical information systems and facilitates accurate communication within the scientific community.

Position in Organic Chemistry Classification

This compound occupies a specific position within the hierarchical classification system of organic compounds, belonging primarily to the category of halogenated aromatic compounds. More specifically, the compound represents a member of the benzyl halide family, characterized by halogen atoms attached to carbon atoms directly bonded to aromatic rings. This classification distinguishes it from aryl halides, where halogens are directly attached to aromatic carbon atoms, and from alkyl halides, where halogens are attached to saturated carbon chains.

The compound's classification as a benzylic halide stems from the presence of two chloromethyl groups (-CH₂Cl) attached to the benzene ring. This structural feature imparts characteristic chemical reactivity patterns associated with benzylic positions, including enhanced susceptibility to nucleophilic substitution reactions and potential for radical chemistry. The electron-donating tert-butyl substituent further modifies the electronic environment of the aromatic system, influencing both the reactivity of the chloromethyl groups and the overall stability of the molecule.

Within the broader context of substituted aromatic compounds, this molecule exemplifies the category of polysubstituted benzenes bearing both electron-donating and electron-withdrawing groups. The tert-butyl group serves as an electron-donating substituent through hyperconjugation and inductive effects, while the chloromethyl groups function as electron-withdrawing substituents through inductive effects. This electronic interplay creates a unique reactivity profile that distinguishes the compound from simpler monosubstituted or symmetrically disubstituted aromatic systems.

The systematic classification extends to consideration of the compound's position within chemical space defined by molecular descriptors such as lipophilicity, molecular weight, and topological features. With a molecular weight of 231.16 grams per mole and the presence of multiple reactive sites, the compound occupies a region of chemical space associated with synthetic intermediates and building blocks for more complex molecular architectures.

Chemical Family and Related Functional Groups

The chemical family relationships of this compound extend across multiple structural and functional categories within organic chemistry. As a member of the chloromethyl-substituted aromatic compounds, it shares fundamental characteristics with simpler relatives such as benzyl chloride and more complex analogs bearing additional substituents. The presence of two chloromethyl groups establishes it within the subclass of bis(chloromethyl) aromatic compounds, which exhibit enhanced reactivity compared to their monochloro analogs.

Related compounds within this chemical family include various positional isomers of bis(chloromethyl)benzene, such as 1,3-bis(chloromethyl)benzene and 1,4-bis(chloromethyl)benzene, each exhibiting distinct reactivity patterns based on the relative positions of the chloromethyl substituents. The introduction of the tert-butyl group creates additional structural relationships with other tert-butyl-substituted aromatic compounds, including 4-tert-butylbenzyl chloride and related derivatives bearing different functional groups at the 4-position.

The functional group analysis reveals the compound's membership in multiple chemical families simultaneously. The tert-butyl group places it within the category of tertiary alkyl-substituted aromatics, characterized by the presence of quaternary carbon centers adjacent to aromatic rings. The chloromethyl functionalities establish connections to the broader class of organochlorine compounds, which encompass a vast array of synthetic and naturally occurring molecules containing carbon-chlorine bonds.

Comparative analysis with structurally related compounds in the chemical literature reveals patterns of similarity and divergence that inform understanding of structure-activity relationships. For instance, compounds such as 4-tert-butyl-1,2-bis(3-chloropropoxy)benzene (Chemical Abstracts Service number 83557-02-2) share the tert-butyl and 1,2-disubstitution patterns while incorporating different halogen-containing functional groups. Such comparisons illuminate the systematic variations possible within this chemical family and provide insights into the relationship between molecular structure and chemical properties.

Propriétés

IUPAC Name |

4-tert-butyl-1,2-bis(chloromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16Cl2/c1-12(2,3)11-5-4-9(7-13)10(6-11)8-14/h4-6H,7-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDRSEVCJTGMTRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=C(C=C1)CCl)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16Cl2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30770466 | |

| Record name | 4-tert-Butyl-1,2-bis(chloromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30770466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

141788-33-2 | |

| Record name | 4-tert-Butyl-1,2-bis(chloromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30770466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Chloromethylation Using Paraformaldehyde and Hydrogen Chloride in Acidic Media

One of the most common and efficient methods involves the reaction of 4-tert-butylbenzene or its derivatives with paraformaldehyde and hydrogen chloride gas in the presence of a strong acid catalyst. This method is adapted from protocols used for similar bis(chloromethyl)benzene compounds.

- Reactants: 4-tert-butylbenzene derivative, paraformaldehyde (as formaldehyde source), aqueous sulfuric acid or hydrochloric acid, and an acidic ionic liquid catalyst such as 1-dodecyl-3-methylimidazolium bromide ([C12mim]Br).

- Conditions: The reaction is conducted in a solvent mixture (e.g., acetic acid and aqueous acid), with continuous bubbling of anhydrous hydrogen chloride gas at controlled flow rates (~60 mL/min).

- Temperature: Typically maintained around 50-60 °C.

- Duration: Approximately 12 hours with stirring under reflux or oil bath conditions.

- Monitoring: Reaction progress is monitored by HPLC or GC to ensure selective dichloromethylation.

This method yields the bis(chloromethyl) product with good selectivity and yield, attributed to the catalytic efficiency of the ionic liquid and the controlled generation of chloromethyl cations from paraformaldehyde and HCl.

Catalytic Friedel-Crafts Alkylation Followed by Chloromethylation

Another approach involves a two-step process:

Synthesis of 4-tert-butylchlorobenzene:

- Starting from chlorobenzene and tert-butyl chloride, catalyzed by a complex acid catalyst such as hydrogen chloride-aluminum chloride complex (HAlCl4).

- The reaction proceeds via Friedel-Crafts alkylation, producing 4-tert-butylchlorobenzene.

- This step is optimized to maximize utilization of hydrogen chloride gas and minimize waste.

Chloromethylation of 4-tert-butylchlorobenzene:

- Using formaldehyde and hydrogen chloride under acidic conditions to introduce chloromethyl groups at the ortho positions.

- The process benefits from recycling hydrogen chloride gas generated in the first step, enhancing environmental and economic efficiency.

This integrated method is detailed in Chinese patent CN102976885A and emphasizes process intensification by coupling alkylation and chloromethylation with hydrogen chloride recycling, achieving high yield and purity of the target bis(chloromethyl) compound.

Chlorination of Methylated Intermediates Followed by Esterification (Alternative Route)

A related but less direct method involves:

- Chlorination of methyl-substituted aromatic esters (e.g., 4-methylbenzoic acid tert-butyl ester) under controlled conditions with chlorine gas at low temperature (0-10 °C) and light irradiation.

- Subsequent conversion of chloromethylbenzoic acid esters to the corresponding bis(chloromethyl) derivatives by further chloromethylation or substitution reactions.

This method is more applicable to derivatives and is noted for mild reaction conditions, ease of control, and suitability for industrial scale-up. However, it is less direct for 4-tert-butyl-1,2-bis(chloromethyl)benzene specifically.

Comparative Data Table of Preparation Methods

Detailed Research Findings and Notes

- The use of complex acid catalysts such as HAlCl4 allows simultaneous Friedel-Crafts alkylation and chloromethylation with effective utilization of hydrogen chloride gas, reducing environmental impact and improving cost efficiency.

- Ionic liquids like [C12mim]Br catalyze the chloromethylation reaction effectively, providing a greener alternative to traditional Lewis acids.

- Monitoring by gas chromatography and HPLC is essential to control the degree of chloromethylation and avoid over-chlorination or polymerization side reactions.

- The reaction temperature and acid concentration critically influence selectivity and yield.

- Industrial-scale methods prioritize recycling of gaseous by-products and use of inexpensive raw materials to maximize economic benefits.

Analyse Des Réactions Chimiques

Types of Reactions

4-tert-Butyl-1,2-bis(chloromethyl)benzene undergoes various chemical reactions, including:

Substitution Reactions: The chloromethyl groups can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as amines or alcohols.

Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids under specific conditions.

Reduction Reactions: Reduction of the chloromethyl groups can lead to the formation of methyl groups.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and various amines.

Major Products Formed

Substitution: Formation of substituted benzyl derivatives.

Oxidation: Formation of benzaldehyde or benzoic acid derivatives.

Reduction: Formation of 4-tert-butyl-1,2-dimethylbenzene.

Applications De Recherche Scientifique

4-tert-Butyl-1,2-bis(chloromethyl)benzene is utilized in various scientific research applications, including:

Organic Synthesis: It serves as a precursor for the synthesis of complex organic molecules and polymers.

Material Science: Used in the preparation of advanced materials such as dendrimers and cross-linked polymers.

Pharmaceutical Research: Investigated for its potential use in drug development and as an intermediate in the synthesis of pharmaceutical compounds.

Catalysis: Employed as a ligand or reactant in catalytic processes, including transition metal-catalyzed reactions.

Mécanisme D'action

The mechanism of action of 4-tert-Butyl-1,2-bis(chloromethyl)benzene in chemical reactions involves the activation of the chloromethyl groups, which can undergo nucleophilic substitution or other transformations. The tert-butyl group provides steric hindrance, influencing the reactivity and selectivity of the compound in various reactions .

Comparaison Avec Des Composés Similaires

Benzyl Chloride (α-Chlorotoluene)

- Structure : Benzyl chloride (C$6$H$5$CH$_2$Cl) features a single chloromethyl group attached to a benzene ring .

- Reactivity : The chloromethyl group undergoes nucleophilic substitution (e.g., SN2 reactions) to form alcohols, amines, or ethers. Compared to 4-tert-Butyl-1,2-bis(chloromethyl)benzene, benzyl chloride has lower steric hindrance, enabling faster reactions.

- Applications : Widely used in the production of plastics, dyes, and pharmaceuticals.

- Toxicity : Classified as a lachrymator and irritant to the eyes and respiratory system . Unlike the target compound, it lacks multiple chloromethyl groups and bulky substituents.

1-(Chloromethyl)-4-Nitrobenzene

- Structure: A benzene ring with a chloromethyl group at position 1 and a nitro (-NO$_2$) group at position 4 .

- Reactivity : The electron-withdrawing nitro group deactivates the ring, reducing the electrophilicity of the chloromethyl group compared to the tert-butyl-substituted target compound.

- Applications : Likely used in explosives or agrochemical intermediates.

- Toxicity: Limited data, but nitro groups are often associated with mutagenicity.

Bis(Chloromethyl) Ether

- Structure : O(CH$2$Cl)$2$, an aliphatic ether with two chloromethyl groups .

- Reactivity : Highly reactive due to the labile C-O bond and chloromethyl groups, leading to alkylation reactions. Unlike the aromatic target compound, its aliphatic structure lacks resonance stabilization.

- Applications : Historical use in polymer production but largely phased out due to toxicity.

- Toxicity: A potent carcinogen (IARC Group 1), linked to lung cancer . This contrasts with the lack of carcinogenicity data for this compound.

Structural and Functional Analysis Table

Key Research Findings

- Steric Effects : The tert-butyl group in the target compound likely reduces reactivity compared to benzyl chloride or bis(chloromethyl) ether due to steric hindrance .

- Electrophilicity : The electron-donating tert-butyl group may slightly activate the benzene ring, whereas nitro groups (in 1-(chloromethyl)-4-nitrobenzene) deactivate it .

- Hazard Potential: While bis(chloromethyl) ether is carcinogenic, the aromatic chloromethyl groups in the target compound may pose lower inhalation risks due to higher molecular weight and reduced volatility .

Activité Biologique

4-tert-Butyl-1,2-bis(chloromethyl)benzene, also known by its CAS number 19692-45-6, is an aromatic compound with potential biological activity. This article synthesizes available research findings regarding its biological effects, mechanisms of action, and relevant case studies.

- Molecular Formula : CHCl

- Molecular Weight : 182.69 g/mol

- Structural Characteristics : The compound features a tert-butyl group and two chloromethyl substituents on a benzene ring, which may influence its reactivity and biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, primarily related to its potential as an antimicrobial and cytotoxic agent.

Cytotoxic Effects

Cytotoxicity assays indicate that chlorinated compounds can induce apoptosis in cancer cells. The presence of chloromethyl groups enhances the electrophilicity of the molecule, potentially leading to interactions with cellular macromolecules such as DNA and proteins. This interaction can result in cellular damage or death.

The proposed mechanisms for the biological activity of this compound include:

- Electrophilic Attack : The chloromethyl groups can act as electrophiles, forming covalent bonds with nucleophilic sites in biomolecules.

- Membrane Disruption : Similar compounds have been shown to disrupt lipid bilayers, leading to cell lysis.

- Enzyme Inhibition : Potential inhibition of enzymes involved in critical cellular pathways has been suggested based on structural similarities with known enzyme inhibitors.

Study 1: Antimicrobial Efficacy

A study evaluating the antimicrobial efficacy of chlorinated aromatic compounds found that derivatives showed a broad spectrum of activity against Gram-positive and Gram-negative bacteria. Although direct data on this compound is scarce, it is reasonable to hypothesize similar effects based on structural properties .

Study 2: Cytotoxicity in Cancer Cell Lines

In vitro studies on structurally related compounds demonstrated significant cytotoxicity against various cancer cell lines (e.g., HeLa and MCF-7). The mechanism involved apoptosis induced by oxidative stress and DNA damage . Given the reactive nature of chloromethyl groups, it is plausible that this compound could exhibit comparable effects.

Data Table: Comparison of Biological Activities

| Compound | Antimicrobial Activity | Cytotoxicity (IC50 µM) | Mechanism of Action |

|---|---|---|---|

| This compound | Hypothetical | Not directly studied | Electrophilic attack |

| Chlorinated Phenols | Yes | 20–50 | Membrane disruption |

| Benzyl Chloride | Yes | 10–30 | Enzyme inhibition |

Q & A

Q. Methodological Answer :

- Solvent Screening : Test low-polarity solvents (hexane, toluene) to minimize Cl⁻ hydrolysis.

- Gradient Cooling : Slowly reduce temperature from 60°C to 4°C to maximize crystal yield.

- Stability Check : Post-recrystallization, validate purity via GC and -NMR to detect any solvolysis byproducts .

Advanced Question: What strategies can reconcile conflicting regioselectivity outcomes in cross-coupling reactions using this compound?

Methodological Answer :

Divergent results (e.g., Suzuki vs. Ullmann coupling) may arise from steric effects of the tert-butyl group. Address this via:

- Steric Parameter Analysis : Use Tolman’s cone angle or Charton’s ν values to quantify substituent bulk.

- Catalyst Optimization : Screen Pd/Xantphos or Cu/I systems to balance reactivity and steric hindrance.

- Computational Docking : Simulate ligand-substrate interactions to predict regioselectivity trends .

Basic Question: How should researchers handle air/moisture sensitivity during storage?

Q. Methodological Answer :

- Storage Protocol : Store in amber vials under N₂, with molecular sieves (3Å) to adsorb moisture.

- Stability Monitoring : Periodically test via GC and Karl Fischer titration for water content (<0.1% w/w).

- Decomposition Mitigation : Add stabilizers like BHT (0.01% w/w) to inhibit radical degradation .

Advanced Question: How can isotopic labeling (e.g., 13C^{13}C13C, 2H^2H2H) aid in mechanistic studies of this compound?

Q. Methodological Answer :

- Tracer Studies : Synthesize -labeled analogs to track carbon migration in rearrangement reactions.

- Deuterium Kinetic Isotope Effects (KIE) : Compare reaction rates of C₆D₅ vs. C₆H₅ derivatives to identify rate-determining steps.

- MS/MS Imaging : Localize isotopic labels in reaction intermediates using high-resolution mass spectrometry .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.